Cas no 2229301-86-2 (3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine)

3-Methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine is a specialized azetidine derivative featuring a methoxy-substituted phenylmethyl group at the 3-position. This compound is of interest in synthetic and medicinal chemistry due to its constrained azetidine ring, which imparts rigidity and potential bioactivity. The presence of methoxy and methyl substituents on the aromatic ring enhances its solubility and offers opportunities for further functionalization. Its structural framework makes it a valuable intermediate for the development of pharmaceuticals, particularly in targeting central nervous system (CNS) disorders or as a building block for bioactive molecules. The compound's stability and synthetic accessibility further contribute to its utility in research and industrial applications.
3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine structure
2229301-86-2 structure
Product Name:3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine
CAS No:2229301-86-2
MF:C13H19NO2
MW:221.29546380043
CID:6228147
PubChem ID:165837028
Update Time:2025-06-08

3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine
    • 3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
    • 2229301-86-2
    • EN300-1743557
    • Inchi: 1S/C13H19NO2/c1-10-4-5-11(12(6-10)15-2)7-13(16-3)8-14-9-13/h4-6,14H,7-9H2,1-3H3
    • InChI Key: OCEALINCOJXNTG-UHFFFAOYSA-N
    • SMILES: O(C)C1(CC2C=CC(C)=CC=2OC)CNC1

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30.5Ų

3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1743557-1g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
1g
$1299.0 2023-09-20
Enamine
EN300-1743557-5g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
5g
$3770.0 2023-09-20
Enamine
EN300-1743557-10g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
10g
$5590.0 2023-09-20
Enamine
EN300-1743557-0.05g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
0.05g
$1091.0 2023-09-20
Enamine
EN300-1743557-0.1g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
0.1g
$1144.0 2023-09-20
Enamine
EN300-1743557-0.25g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
0.25g
$1196.0 2023-09-20
Enamine
EN300-1743557-0.5g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
0.5g
$1247.0 2023-09-20
Enamine
EN300-1743557-1.0g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
1g
$1299.0 2023-06-03
Enamine
EN300-1743557-2.5g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
2.5g
$2548.0 2023-09-20
Enamine
EN300-1743557-5.0g
3-methoxy-3-[(2-methoxy-4-methylphenyl)methyl]azetidine
2229301-86-2
5g
$3770.0 2023-06-03

Additional information on 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine

Introduction to 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine (CAS No. 2229301-86-2)

3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine, identified by the CAS number 2229301-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class, a heterocyclic structure characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of methoxy and methyl substituents on the aromatic ring and the azetidine core imparts unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine features a highly functionalized aromatic system, which includes two methoxy groups and one methyl group attached to a phenyl ring. This arrangement not only enhances the compound's solubility in various solvents but also influences its reactivity, making it a versatile building block for synthetic chemistry. The azetidine ring itself is known for its stability and ability to participate in diverse chemical transformations, including nucleophilic additions and cyclizations, which are crucial for constructing more complex molecular architectures.

In recent years, there has been growing interest in azetidine derivatives due to their potential applications in drug discovery. The methoxy and methyl groups in 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine serve as handles for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets. For instance, modifications at the nitrogen atom of the azetidine ring can introduce hydrogen bonding capabilities, which are essential for interactions with biological macromolecules such as enzymes and receptors.

One of the most compelling aspects of 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel scaffolds for small molecule drugs targeting various diseases. The aromatic system provides a platform for selective binding interactions, while the azetidine core contributes to structural rigidity, improving drug-like properties such as metabolic stability and bioavailability. Recent studies have highlighted its utility in generating inhibitors of kinases and other enzyme targets, which are critical in oncology and inflammatory diseases.

The synthesis of 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of methoxy groups at specific positions on the phenyl ring demands careful selection of reagents and catalysts to ensure high regioselectivity. Similarly, the attachment of the azetidine ring necessitates optimized protocols to minimize side reactions and maximize yield. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have significantly improved the efficiency of these processes, making it feasible to produce this compound on a larger scale.

The pharmacological potential of 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine has been explored through several preclinical studies. Researchers have demonstrated that derivatives of this compound exhibit inhibitory activity against targets relevant to neurological disorders, cardiovascular diseases, and cancer. The methoxy substituents play a key role in modulating binding affinity by influencing electronic distributions across the aromatic system. Additionally, computational modeling has been employed to predict how structural variations affect biological activity, providing insights into rational drug design strategies.

In conclusion, 3-methoxy-3-(2-methoxy-4-methylphenyl)methylazetidine (CAS No. 2229301-86-2) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive scaffold for designing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd